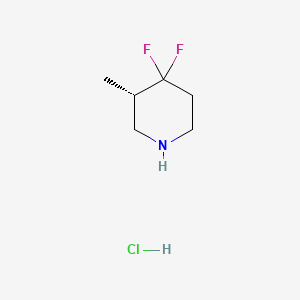![molecular formula C34H42FeO2P2 B12444622 [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12444622.png)
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is an organometallic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron typically involves the following steps:
Formation of the phosphane ligands: The bis(furan-2-yl)phosphanyl and bis(2-methylphenyl)phosphane ligands are synthesized through reactions involving phosphorus trichloride and the respective aryl or heteroaryl groups.
Cyclopentylation: The cyclopentyl group is introduced through a Grignard reaction or a similar organometallic coupling reaction.
Complexation with iron: The final step involves the coordination of the ligands to an iron center, typically using iron(II) or iron(III) salts under inert atmosphere conditions.
Industrial Production Methods
Industrial production of such complex organometallic compounds often involves:
Batch reactors: For precise control over reaction conditions.
Purification techniques: Such as column chromatography and recrystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state and potentially altering the compound’s reactivity.
Reduction: Reduction reactions can also occur, particularly at the iron center or the phosphane ligands.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, toluene, and THF (tetrahydrofuran).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an iron(III) complex, while reduction could produce an iron(I) complex.
科学的研究の応用
Chemistry
Catalysis: This compound can serve as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Materials Science: It can be used in the development of new materials with unique electronic or magnetic properties.
Biology and Medicine
Drug Development:
Biochemical Research: Used as a probe to study the role of metal ions in biological systems.
Industry
Polymerization Catalysts: Employed in the polymer industry to catalyze the formation of polymers with specific properties.
Electronics: Utilized in the fabrication of electronic components due to its conductive properties.
作用機序
The mechanism by which [(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron exerts its effects involves:
Coordination Chemistry: The iron center coordinates with various ligands, influencing the compound’s reactivity.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in catalysis and redox processes.
Molecular Targets: Potential targets include metal-dependent enzymes and other metalloproteins.
類似化合物との比較
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with a sandwich structure.
Iron Carbonyls: Compounds like iron pentacarbonyl, which have different ligands but similar coordination chemistry.
Uniqueness
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron is unique due to its specific ligand arrangement and the presence of both aryl and heteroaryl phosphane ligands, which can impart distinct reactivity and selectivity in catalytic applications.
特性
分子式 |
C34H42FeO2P2 |
|---|---|
分子量 |
600.5 g/mol |
IUPAC名 |
[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C29H32O2P2.C5H10.Fe/c1-21-11-4-6-14-25(21)32(26-15-7-5-12-22(26)2)23(3)24-13-8-16-27(24)33(28-17-9-19-30-28)29-18-10-20-31-29;1-2-4-5-3-1;/h4-7,9-12,14-15,17-20,23-24,27H,8,13,16H2,1-3H3;1-5H2;/t23-,24?,27?;;/m0../s1 |
InChIキー |
MSEZOGREMQZHGW-VEYXZORXSA-N |
異性体SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@@H](C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5.C1CCCC1.[Fe] |
正規SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5.C1CCCC1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


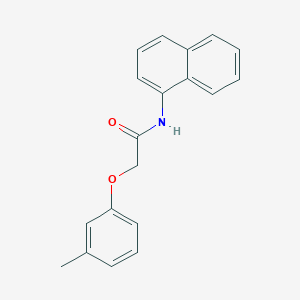

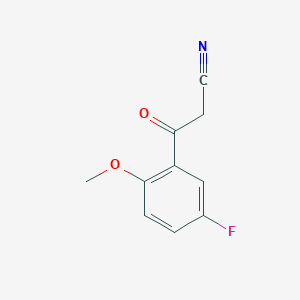
![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)

![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
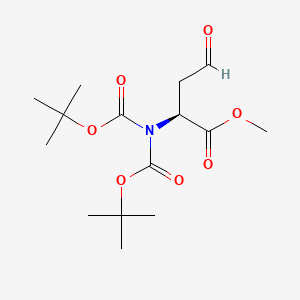

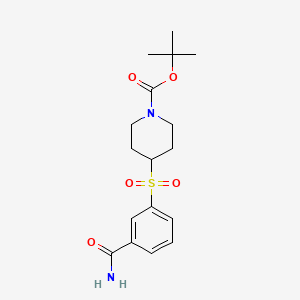
![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
![N-[4-(Aminomethyl)phenyl]-2-methylbenzamide](/img/structure/B12444597.png)
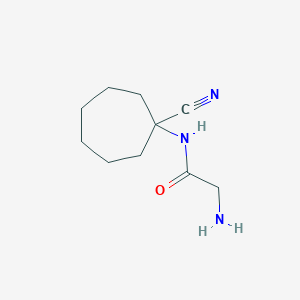
![(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12444614.png)
